molecular formula C13H11N3O3 B14563291 N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine CAS No. 61963-93-7

N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine

Cat. No.: B14563291
CAS No.: 61963-93-7
M. Wt: 257.24 g/mol
InChI Key: ILJHIDUKXZLTOI-UHFFFAOYSA-N
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Description

N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine is a complex organic compound that features a benzofuran ring fused with a nitropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide share structural similarities.

    Nitropyridine Derivatives: Compounds such as 2-Cyano-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide are also closely related.

Uniqueness

N-(1,3-Dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine stands out due to its combined benzofuran and nitropyridine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

61963-93-7

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H11N3O3/c17-16(18)12-2-1-5-14-13(12)15-11-4-3-9-7-19-8-10(9)6-11/h1-6H,7-8H2,(H,14,15)

InChI Key

ILJHIDUKXZLTOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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